2,3,5,6-Tetrachlorophenyl isothiocyanate

Description

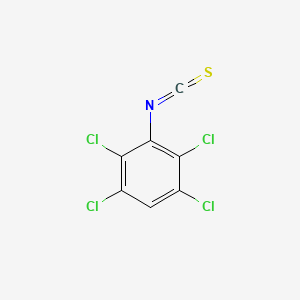

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJBOECIDDLGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N=C=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375225 | |

| Record name | 1,2,4,5-Tetrachloro-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22133-95-5 | |

| Record name | 1,2,4,5-Tetrachloro-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22133-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2,3,5,6-Tetrachlorophenyl isothiocyanate

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3,5,6-Tetrachlorophenyl Isothiocyanate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2,3,5,6-tetrachlorophenyl isothiocyanate (C₇HCl₄NS). Intended for researchers, chemists, and professionals in drug development, this document details a robust synthetic protocol from 2,3,5,6-tetrachloroaniline, outlines rigorous characterization methodologies, and discusses the compound's significance as a versatile chemical intermediate. Emphasis is placed on the rationale behind experimental procedures, stringent safety protocols, and the compound's potential in the synthesis of novel bioactive molecules.

Introduction: Significance and Molecular Profile

2,3,5,6-Tetrachlorophenyl isothiocyanate is a specialized organic compound distinguished by a highly reactive isothiocyanate (-N=C=S) functional group attached to a tetrachlorinated benzene ring.[1] This unique structure imparts significant chemical reactivity and lipophilicity, making it a valuable building block in medicinal and agricultural chemistry.[1] The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles like amines and alcohols, enabling the construction of complex thiourea, thiocarbamate, and heterocyclic derivatives.[2][3]

Isothiocyanates as a class are widely recognized for their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8] The polychlorinated aromatic core of this specific molecule provides metabolic stability and can modulate the pharmacological profile of derivative compounds. Consequently, 2,3,5,6-tetrachlorophenyl isothiocyanate serves as a critical intermediate for developing novel therapeutic agents and specialized polymers.[1]

Synthesis Methodology: From Aniline to Isothiocyanate

The conversion of an aromatic amine to an isothiocyanate is a cornerstone transformation in organic synthesis. While several methods exist, the reaction of the primary amine with thiophosgene (CSCl₂) remains one of the most direct and historically significant routes.[2][9] Alternative modern approaches often involve the in-situ generation and subsequent decomposition of dithiocarbamate salts, which avoids the use of the highly toxic thiophosgene.[10]

This guide details the thiophosgene method due to its efficiency and high yield. The reaction proceeds by the nucleophilic attack of the primary amine (2,3,5,6-tetrachloroaniline) on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride (HCl).

Causality in Experimental Design

-

Choice of Reagents : 2,3,5,6-Tetrachloroaniline is the logical precursor. Thiophosgene is selected as the most potent "thiocarbonyl" transfer agent for this conversion.[11]

-

Reaction Solvent : A biphasic system (e.g., chloroform and water) is often employed. The organic solvent dissolves the reactants, while the aqueous phase absorbs the HCl byproduct, driving the reaction to completion.[12]

-

Acid Scavenger : A base, such as triethylamine or an inorganic carbonate, can be used to neutralize the HCl generated, preventing the protonation of the starting amine and ensuring its availability for reaction.[9]

-

Temperature Control : The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and minimize side-product formation, then allowed to proceed at room temperature.[9]

Diagram of Synthetic Pathway

Caption: Synthesis of 2,3,5,6-Tetrachlorophenyl Isothiocyanate.

Detailed Experimental Protocol: Synthesis

Warning: This procedure involves thiophosgene, a highly toxic and corrosive substance. It must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE). [3][11]

-

Setup : Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber containing a sodium hydroxide solution.

-

Reactant Preparation : In the flask, dissolve 2,3,5,6-tetrachloroaniline (1 equivalent) in a suitable anhydrous organic solvent (e.g., chloroform or dichloromethane).

-

Thiophosgene Addition : Cool the stirred solution to 0-5 °C using an ice bath. Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise via the dropping funnel over 30-60 minutes.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, wash the organic mixture sequentially with water and a saturated sodium bicarbonate solution to remove excess acid and unreacted thiophosgene.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel to yield the pure 2,3,5,6-tetrachlorophenyl isothiocyanate.

Characterization and Structural Validation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a comprehensive and self-validating characterization.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : This is the primary method for identifying the isothiocyanate functional group. A very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group is expected in the range of 2000-2200 cm⁻¹.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Due to the symmetrical substitution pattern, the proton NMR spectrum is expected to be simple, showing a singlet for the single aromatic proton.

-

¹³C NMR : The carbon spectrum will provide key signals for the isothiocyanate carbon (-N=C =S) typically in the 130-140 ppm range, along with distinct signals for the four unique carbons of the tetrachlorinated aromatic ring.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (272.96 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula (C₇HCl₄NS). The isotopic pattern due to the four chlorine atoms will be a characteristic feature.

Summary of Expected Analytical Data

| Analytical Technique | Characteristic Signal / Value | Interpretation |

| FT-IR | ~2100 cm⁻¹ (very strong, sharp) | Asymmetric stretch of the -N=C=S group.[12] |

| ¹H NMR | Singlet | Corresponds to the single proton on the aromatic ring. |

| ¹³C NMR | ~135 ppm | Signal for the carbon atom of the -N=C=S group. |

| Mass Spec (EI-MS) | m/z ~271, 273, 275... | Molecular ion peak cluster showing the characteristic isotopic pattern for four chlorine atoms. |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation : Place a small amount of the purified solid product onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Pressure Application : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Scan : Run a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

-

Sample Scan : Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis : Process the resulting spectrum to identify the characteristic -N=C=S peak and other key vibrational bands.

Safety, Handling, and Disposal

Strict adherence to safety protocols is mandatory when working with 2,3,5,6-tetrachlorophenyl isothiocyanate and the reagents for its synthesis.

-

Hazard Identification : 2,3,5,6-Tetrachlorophenyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. The primary reagent, thiophosgene, is highly toxic, corrosive, and a lachrymator.[2][3][11]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[13][14][15] All manipulations must be performed in a certified chemical fume hood.

-

Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[15][16]

-

Spill & Exposure : In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[13] For inhalation, move the individual to fresh air.

-

Disposal : Dispose of all chemical waste, including unused reagents and reaction byproducts, through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[13]

Applications in Research and Drug Development

The utility of 2,3,5,6-tetrachlorophenyl isothiocyanate is rooted in the versatile reactivity of the isothiocyanate group.

-

Pharmaceutical Synthesis : It serves as a precursor for synthesizing a wide range of thiourea derivatives, which are known scaffolds for various biologically active compounds, including kinase inhibitors and antimicrobial agents.[2] The tetrachloro-substitution can enhance compound lipophilicity and metabolic stability.

-

Agrochemical Development : Similar to pharmaceuticals, isothiocyanate derivatives are explored in the development of novel pesticides and herbicides.

-

Analytical Reagent : The compound can be used as a derivatization agent in analytical techniques like High-Performance Liquid Chromatography (HPLC).[17] It reacts with primary and secondary amines to form thiourea derivatives that can be more easily detected by UV or fluorescence detectors.

-

Material Science : It can be incorporated into polymers to modify their chemical properties or to serve as a reactive site for further functionalization.[1]

Workflow: From Synthesis to Application

Caption: Overall workflow from synthesis to final application.

Conclusion

2,3,5,6-Tetrachlorophenyl isothiocyanate is a valuable and highly reactive chemical intermediate with significant potential in synthetic chemistry. This guide has provided a detailed framework for its synthesis via the thiophosgene route, a robust protocol for its characterization using modern spectroscopic methods, and essential guidelines for its safe handling. By understanding the principles behind its synthesis and characterization, researchers can confidently produce and utilize this compound as a building block for the discovery and development of new molecules in medicine, agriculture, and material science.

References

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). SAFETY DATA SHEET.

- Aldrich. (2024, July 13). Aldrich 253766 - SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.

- Benchchem. (n.d.). 2,3,5,6-Tetrachlorophenyl Isothiocyanate CAS 22133-95-5.

- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.

- Li, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 294–300.

- Singh, S., & Chimni, S. S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.

- Tradeasia. (2020, January 24). Thiophosgene: An overview.

- Wikipedia. (n.d.). Thiophosgene.

- ChemicalForce. (2021, November 14). Thiophosgene. Sulfur analogue of phosgene. YouTube.

- Li, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH.

- The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates.

- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.

- Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate.

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.

- Kamna Enterprise. (2023, February 18). Thiophosgene - React with Water to Develop Carbon Disulfide.

- National Center for Biotechnology Information. (n.d.). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC.

- National Center for Biotechnology Information. (n.d.). Are isothiocyanates potential anti-cancer drugs?.

- MDPI. (n.d.). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections.

- LookChem. (n.d.). Cas 20925-31-9, 2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE.

- National Institutes of Health. (n.d.). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents.

- MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.

- Matrix Scientific. (n.d.). 22133-95-5 Cas No. | 2,3,5,6-Tetrachlorophenyl isothiocyanate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiophosgene: - An overview [moltuslab.com]

- 3. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Thiophosgene - Wikipedia [en.wikipedia.org]

- 12. chemicalpapers.com [chemicalpapers.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 22133-95-5 Cas No. | 2,3,5,6-Tetrachlorophenyl isothiocyanate | Matrix Scientific [matrixscientific.com]

- 17. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2,3,5,6-Tetrachlorophenyl Isothiocyanate: Properties, Reactivity, and Applications

Abstract

2,3,5,6-Tetrachlorophenyl isothiocyanate is a specialized chemical reagent characterized by a highly electrophilic isothiocyanate functional group attached to a stable, lipophilic tetrachlorinated aromatic ring.[1] This unique structure makes it a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors and a powerful tool for bioconjugation and protein modification.[1][2] This guide provides a comprehensive overview of its chemical properties, explores the causality behind its reactivity with key nucleophiles, details validated experimental protocols, and discusses its applications in modern research and development.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physical properties is critical for its proper handling, storage, and application in experimental design. The tetrachlorinated phenyl group significantly influences the compound's stability, solubility, and crystalline nature.[1]

| Property | Value | Source(s) |

| CAS Number | 22133-95-5 | [3] |

| Molecular Formula | C₇HCl₄NS | [1][3][4] |

| Molecular Weight | 272.97 g/mol | [3] |

| IUPAC Name | 1,2,4,5-tetrachloro-3-isothiocyanatobenzene | [1] |

| Melting Point | 90-92°C | [3] |

| Appearance | Crystalline Solid | [5] |

| InChI Key | DWJBOECIDDLGFI-UHFFFAOYSA-N | [4] |

Storage and Handling: Store in a cool (not exceeding 8°C), dark, and well-ventilated place under an inert atmosphere.[3][6] The compound is a lachrymator and is moisture-sensitive.[3][7]

Synthesis Pathway Overview

Aryl isothiocyanates are typically synthesized from their corresponding anilines. The most prevalent and robust method involves a two-step, one-pot process: the formation of a dithiocarbamate salt followed by a desulfurization step.[8][9][10] This approach avoids the use of highly toxic reagents like thiophosgene.[8][11]

The initial step involves the reaction of the primary amine with carbon disulfide, typically in the presence of a base, to form an in situ dithiocarbamate salt.[9] This intermediate is then treated with a desulfurization agent, such as tosyl chloride or cyanuric chloride (TCT), which facilitates the elimination of a sulfur atom to yield the final isothiocyanate product.[9][12]

Caption: General synthesis of aryl isothiocyanates from primary amines.

Chemical Reactivity: The Electrophilic Nature of the Isothiocyanate Group

The core of 2,3,5,6-tetrachlorophenyl isothiocyanate's utility lies in the reactivity of the isothiocyanate (-N=C=S) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it an excellent target for nucleophilic attack.[1]

Reaction with Primary and Secondary Amines

The most prominent reaction is with primary and secondary amines to form stable N,N'-disubstituted thiourea derivatives.[1] This reaction is fundamental to its use in both organic synthesis and bioconjugation. The reaction proceeds readily, often under mild conditions. While alkylamines react quite easily, less nucleophilic amines like arylamines may require heat.[13] The reaction is typically favored under slightly alkaline conditions (pH 9-11), which ensures the amine nucleophile is deprotonated and thus more reactive.[14]

Caption: Mechanism of thiourea formation from an isothiocyanate and a primary amine.

Reaction with Other Nucleophiles

While less common than reactions with amines, the isothiocyanate group can also react with other nucleophiles.

-

Thiols: In a pH range of 6-8, isothiocyanates can react with thiol groups (e.g., from cysteine residues in proteins) to form dithiocarbamate linkages.[14]

-

Hydroxyls: Reactions with alcohols to form thiocarbamates are also possible but generally require more forcing conditions or catalysis compared to reactions with amines.

Stability Considerations

Isothiocyanates exhibit instability in aqueous media, with the rate of degradation influenced by buffer components and pH.[15][16] The tetrachlorophenyl group, however, imparts significant stability and lipophilicity to the molecule compared to simpler aliphatic isothiocyanates.[1] It is crucial to handle the compound in a dry environment and store it under an inert atmosphere to prevent hydrolysis.[7]

Applications in Scientific Research

The predictable and efficient reactivity of 2,3,5,6-tetrachlorophenyl isothiocyanate makes it a versatile tool for researchers.

Protein Modification and Bioconjugation

The ability of the isothiocyanate group to form covalent bonds with nucleophilic residues on proteins is a cornerstone of its application in life sciences.[2] It readily reacts with the primary amines of lysine side chains and the N-terminal amine of a polypeptide chain.[17] This reaction is widely used to:

-

Attach fluorescent dyes or biotin labels to antibodies and other proteins for use in assays like ELISA, flow cytometry, and microscopy.

-

Immobilize proteins onto solid supports for affinity chromatography or diagnostic arrays.

-

Cross-link proteins to study protein-protein interactions.

The covalent modification of critical cysteine residues in proteins like tubulin and Keap1 by various isothiocyanates has been shown to be a key mechanism for their biological activity, including the induction of apoptosis in cancer cells.[2][17][18][19]

Caption: Workflow for labeling a protein with an isothiocyanate reagent.

Intermediate in Drug Discovery and Agrochemicals

2,3,5,6-Tetrachlorophenyl isothiocyanate is a key building block for creating novel organic compounds.[1] The thiourea linkage formed from its reaction with various amines serves as a stable scaffold that is frequently found in biologically active molecules. The lipophilic, electron-withdrawing nature of the tetrachlorophenyl ring can enhance membrane permeability and metabolic stability of the final compound, making it an attractive moiety for medicinal chemists designing new therapeutic or crop protection agents.

Experimental Protocol: Synthesis of a Substituted Thiourea

This protocol provides a self-validating system for the synthesis of a thiourea derivative, a core application of 2,3,5,6-tetrachlorophenyl isothiocyanate.

Objective: To synthesize N-(4-methoxyphenyl)-N'-(2,3,5,6-tetrachlorophenyl)thiourea.

Materials:

-

2,3,5,6-Tetrachlorophenyl isothiocyanate (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) (optional, ~0.1 eq)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon gas inlet

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3,5,6-tetrachlorophenyl isothiocyanate (1.0 eq) in anhydrous DCM.

-

Nucleophile Addition: In a separate vial, dissolve p-anisidine (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring isothiocyanate solution at room temperature.

-

Causality: Dropwise addition controls the reaction rate and prevents potential side reactions from localized heating. An inert atmosphere is crucial as the isothiocyanate is moisture-sensitive.[7]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, typically less polar, product spot.

-

Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp, indicating high purity.

Safety and Hazard Profile

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,3,5,6-Tetrachlorophenyl isothiocyanate is a hazardous substance that must be handled with appropriate precautions.

| Hazard Type | Description | Precautionary Measures | Source(s) |

| Toxicity | Toxic if swallowed or inhaled. | Do not eat, drink, or smoke when using. Use only in a well-ventilated area or fume hood. Avoid breathing mist or vapors. | [6][20] |

| Irritation | Causes serious eye irritation and skin irritation. | Wear protective gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are accessible. | [5][6][20] |

| Respiratory | May cause respiratory irritation. Lachrymator (tear-inducing). | Handle in a fume hood to avoid inhalation of vapors or dust. | [3][6][20] |

| Reactivity | Moisture-sensitive. | Store in a tightly sealed container under inert gas. Handle in a dry environment. | [6][7] |

First Aid:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[5][6]

-

If on Skin: Take off contaminated clothing immediately. Wash with plenty of water.[5][6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]

-

If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[6]

References

-

LookChem. (n.d.). Cas 20925-31-9, 2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE. Retrieved from [Link][21]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link][8]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link][9]

-

Nakamura, Y., & Miyoshi, N. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 47(2), 101–111. [Link][2]

-

Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link][11]

-

Mi, L., Wang, X., Govind, S., Hood, B. L., Veenstra, T. D., Conrads, T. P., & Chung, F. L. (2007). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research, 6(6), 2184–2193. [Link][22]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link][14]

-

Zhang, Y. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current Pharmaceutical Design, 16(30), 3387–3394. [Link][17]

-

Eschliman, C. G., & Bossmann, S. H. (2013). Synthesis of Isothiocyanates: An Update. Molecules, 18(9), 10573–10593. [Link][10]

-

Lin, R. K., Zhou, N., Lyu, Y. L., Tsai, Y. C., Lu, C. H., Kerrigan, J., Chen, Y. T., Guan, Z., Hsieh, T. S., & Liu, L. F. (2011). Dietary isothiocyanate-induced apoptosis via thiol modification of DNA topoisomerase IIα. The Journal of biological chemistry, 286(38), 33211–33220. [Link][18][19]

-

Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein journal of organic chemistry, 9, 1631–1637. [Link][12]

-

Reddit. (2023). How anyone have experience with reacting amines with phenyl isothiocyanate? Retrieved from [Link][13]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link][15]

-

ResearchGate. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link][16]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 22133-95-5 Cas No. | 2,3,5,6-Tetrachlorophenyl isothiocyanate | Matrix Scientific [matrixscientific.com]

- 4. 2,3,5,6-TETRACHLOROPHENYL ISOTHIOCYANATE | CAS: 22133-95-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. fishersci.nl [fishersci.nl]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. cbijournal.com [cbijournal.com]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. thaiscience.info [thaiscience.info]

- 16. researchgate.net [researchgate.net]

- 17. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dietary Isothiocyanate-induced Apoptosis via Thiol Modification of DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dietary isothiocyanate-induced apoptosis via thiol modification of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. lookchem.com [lookchem.com]

- 22. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

Spectral analysis of 2,3,5,6-Tetrachlorophenyl isothiocyanate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2,3,5,6-Tetrachlorophenyl Isothiocyanate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectral analysis of 2,3,5,6-Tetrachlorophenyl Isothiocyanate (C₇HCl₄NS), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and the interpretation of spectral data. We will explore the molecule's signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers and drug development professionals with the foundational knowledge required for its unambiguous identification and characterization. All protocols are designed as self-validating systems, grounded in authoritative references to ensure scientific integrity.

Introduction: The Molecular Blueprint

2,3,5,6-Tetrachlorophenyl isothiocyanate is a highly reactive electrophile, owing to its -N=C=S functional group, built upon a stable and lipophilic tetrachlorinated aromatic core.[1] This unique combination of properties makes it a valuable building block in organic synthesis. Accurate and thorough characterization is paramount to ensure the identity, purity, and stability of this reagent and the subsequent molecules derived from it. Spectroscopic techniques provide a non-destructive and highly informative window into the molecule's structure. This guide will dissect the expected spectral output from ¹H NMR, ¹³C NMR, IR, and MS, explaining how each technique interrogates a different aspect of the molecule's architecture.

Caption: Experimental workflow for the complete spectral characterization.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. For 2,3,5,6-tetrachlorophenyl isothiocyanate (C₇HCl₄NS), the molecular ion peak (M⁺) will be a cluster of peaks rather than a single line. This is due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and sulfur (³²S ≈ 95.0%, ³³S ≈ 0.75%, ³⁴S ≈ 4.2%). The presence of four chlorine atoms will create a characteristic isotopic pattern (M, M+2, M+4, M+6, M+8) that is a definitive fingerprint for this compound.

Electron Ionization (EI) is a common "hard" ionization technique that leads to predictable fragmentation. The fragmentation of aryl isothiocyanates often involves rearrangements and the loss of small, stable neutral molecules or radicals. [2][3] Predicted Mass Spectrometry Data (EI):

| m/z (for ³⁵Cl, ³²S) | Ion | Rationale |

|---|---|---|

| 271 | [C₇H³⁵Cl₄NS]⁺ | Molecular ion (M⁺). The base peak of the isotopic cluster. |

| 273, 275, 277, 279 | [M+2], [M+4], etc. | Isotopic peaks due to the presence of ³⁷Cl and ³⁴S. |

| 213 | [C₆H³⁵Cl₄]⁺ | Loss of the NCS group, a common fragmentation pathway for aryl isothiocyanates. [4] |

| 178 | [C₆H³⁵Cl₃]⁺ | Loss of a chlorine atom from the [C₆H³⁵Cl₄]⁺ fragment. |

| 115 | [C₅H³⁵Cl₂]⁺ | Further fragmentation of the aromatic ring. |

Caption: A plausible primary fragmentation pathway for the title compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like dichloromethane or methanol. The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

-

Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy provides reproducible fragmentation patterns that are comparable to library spectra.

-

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion cluster and significant fragments.

-

-

Data Analysis:

-

Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for a C₇HCl₄NS species.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the structure. [3]

-

Conclusion: A Synthesized Spectroscopic Identity

The comprehensive spectral analysis of 2,3,5,6-tetrachlorophenyl isothiocyanate provides an unambiguous structural confirmation. The simple singlet in the ¹H NMR and the four distinct signals in the ¹³C NMR confirm the molecule's high degree of symmetry. The intense, sharp absorption band around 2100 cm⁻¹ in the IR spectrum is a definitive marker for the isothiocyanate functional group. Finally, the characteristic isotopic cluster of the molecular ion in the mass spectrum confirms the elemental composition (specifically the presence of four chlorine atoms), while the fragmentation pattern corroborates the connectivity of the aromatic core and the functional group. Together, these techniques provide a robust, self-validating dataset essential for any researcher or developer utilizing this important chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

SpectraBase. (n.d.). 1,2,3,5-Tetrachlorobenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrachlorobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 44. Retrieved from [Link]

-

NIST. (n.d.). 4-Chlorophenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved from [Link]

- Forster, D., & Goodgame, D. M. L. (1965). Infrared Spectra (400-200 Cm.-1) of Some Thiocyanate and Isothiocyanate Complexes. Inorganic Chemistry, 4(6), 823-826.

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichlorophenyl isothiocyanate. Retrieved from [Link]

- Prentice, B. M., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2856-2866.

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Hydroamination of isocyanates and isothiocyanates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenyl isothiocyanate. Retrieved from [Link]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorophenyl isothiocyanate. Retrieved from [Link]

- Raposo, M. M., et al. (2022).

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Stankovský, Š., & Kováč, Š. (1980). Infrared spectra of heterocumulenes. МП.* Nature of the v^NCS)

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 2,3,5,6-Tetrachlorophenol. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

A Technical Guide to the Solubility and Stability of 2,3,5,6-Tetrachlorophenyl Isothiocyanate in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the solubility and stability of 2,3,5,6-Tetrachlorophenyl isothiocyanate. This document provides theoretical insights and practical, field-proven methodologies to empower your research and development endeavors.

Introduction: The Significance of 2,3,5,6-Tetrachlorophenyl Isothiocyanate

2,3,5,6-Tetrachlorophenyl isothiocyanate is a highly reactive organosulfur compound featuring a tetrachlorinated phenyl ring attached to an isothiocyanate functional group (-N=C=S)[1][2]. The electron-withdrawing nature of the four chlorine atoms significantly influences the electrophilicity of the isothiocyanate carbon, making it a versatile reagent in organic synthesis[2]. Its applications are prominent in the pharmaceutical and agrochemical industries as a key intermediate for creating complex molecules, including thiourea derivatives with potential biological activity[2][3]. Understanding its behavior in various organic solvents is paramount for its effective use in synthesis, formulation, and storage.

Part 1: Solubility Profile in Organic Solvents

The molecule possesses a large, nonpolar tetrachlorinated aromatic ring, which suggests good solubility in nonpolar and moderately polar organic solvents[6]. The isothiocyanate group introduces some polarity, but the overall character of the molecule is dominated by the lipophilic phenyl ring.

Table 1: Predicted Solubility of 2,3,5,6-Tetrachlorophenyl Isothiocyanate in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar nature of these solvents will readily solvate the large, nonpolar tetrachlorinated phenyl ring. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High to Moderate | These solvents possess dipoles that can interact with the polar isothiocyanate group, while their organic character allows for solvation of the aromatic ring. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The hydroxyl groups of these solvents can form hydrogen bonds, which are not readily reciprocated by the solute. While some solubility is expected due to the polarity of the isothiocyanate group, it is likely to be lower than in aprotic solvents of similar polarity. Hydroxylated solvents like methanol and ethanol can also react with isothiocyanates to form inactive thiocarbamates[7]. |

| Highly Polar | Water | Very Low/Insoluble | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for the largely nonpolar and lipophilic 2,3,5,6-Tetrachlorophenyl isothiocyanate[8]. |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2,3,5,6-Tetrachlorophenyl isothiocyanate in a given solvent.[9][10][11]

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of organic solvents with varying polarities.

-

Saturated Solution Preparation: In a series of vials, add an excess amount of 2,3,5,6-Tetrachlorophenyl isothiocyanate to a known volume of each selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for continuous mixing.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be used to expedite this process.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Solubility Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

Workflow for Solubility Determination

Sources

- 1. 2,3,5,6-TETRACHLOROPHENYL ISOTHIOCYANATE | CAS: 22133-95-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 4. chem.ws [chem.ws]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Drug Development

A Note on Chemical Identification: This guide focuses on the chemical compound 2-Amino-5-bromo-4-methylpyridine, which is widely identified by the CAS number 98198-48-2 . The user-provided CAS number 22133-95-5 is commonly associated with 2,3,5,6-Tetrachlorophenyl isothiocyanate. Given the context of the requested content, which aligns with the profile of a pharmaceutical intermediate, this document will detail the properties and applications of 2-Amino-5-bromo-4-methylpyridine.

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their prevalence in biologically active molecules and natural products makes them indispensable building blocks for the synthesis of novel therapeutic agents.[1] Among these, 2-Amino-5-bromo-4-methylpyridine has emerged as a versatile and highly valuable intermediate. Its unique arrangement of a nucleophilic amino group, a strategically positioned bromine atom amenable to cross-coupling reactions, and a methyl group influencing electronic properties, provides a rich platform for molecular elaboration.[2][3]

This technical guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of 2-Amino-5-bromo-4-methylpyridine. We will delve into its core physicochemical properties, provide detailed, field-proven protocols for its synthesis and analytical characterization, and explore its applications as a key starting material in the synthesis of complex pharmaceutical compounds. The aim is to furnish a practical and authoritative resource that bridges theoretical understanding with actionable experimental insights.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 2-Amino-5-bromo-4-methylpyridine is fundamental to its effective handling, storage, and application in synthetic workflows. The compound typically presents as a white to light yellow crystalline powder.[4]

Core Properties

| Property | Value | Source |

| CAS Number | 98198-48-2 | [5] |

| Molecular Formula | C₆H₇BrN₂ | [6] |

| Molecular Weight | 187.04 g/mol | [6] |

| Melting Point | 148-151 °C | [4][7] |

| Boiling Point | 254.2±35.0 °C at 760 mmHg | [4] |

| Density | 1.6±0.1 g/cm³ | [4] |

| Flash Point | 107.5±25.9 °C | [4] |

| Solubility | Soluble in methanol. | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous structural confirmation of 2-Amino-5-bromo-4-methylpyridine.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Data acquired in deuterated chloroform (CDCl₃) shows distinct signals for the aromatic protons, the amino group, and the methyl group.[6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.078 | Singlet | 1H | H-6 (Pyridine) |

| 6.406 | Singlet | 1H | H-3 (Pyridine) |

| 4.481 | Singlet | 2H | -NH₂ (Amino) |

| 2.277 | Singlet | 3H | -CH₃ (Methyl) |

| Data sourced from patent CN201410406851.[6] |

Mass Spectrometry: This technique confirms the molecular weight and can reveal the elemental composition. For 2-Amino-5-bromo-4-methylpyridine, a characteristic isotopic pattern for bromine is expected. Electrospray ionization (ESI) typically shows the protonated molecular ion.[6][8]

| m/z Value | Ion | Description |

| 188 | [M+H]⁺ | Protonated molecular ion. |

| 187/189 | [M]⁺ | Molecular ion peak showing a ~1:1 isotopic pattern characteristic of bromine. |

Synthesis of 2-Amino-5-bromo-4-methylpyridine

The most common and scalable method for the synthesis of 2-Amino-5-bromo-4-methylpyridine is the electrophilic bromination of 2-Amino-4-methylpyridine.[9] The use of N-Bromosuccinimide (NBS) as the brominating agent is favored due to its high selectivity for the 5-position, which minimizes the formation of isomeric by-products.[3]

Reaction Scheme

Caption: Electrophilic bromination of 2-Amino-4-methylpyridine.

Detailed Experimental Protocol

This protocol is based on a method known for its high yield and selectivity.[1][3]

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer and dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Buchner funnel)

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Stir the mixture until complete dissolution is achieved.[3]

-

Cooling: Cool the flask in an ice bath to lower the temperature of the solution.[3]

-

Preparation and Addition of Brominating Agent: In a separate flask, prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add this NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine, ensuring the temperature is maintained.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[9]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.[3][9]

-

Precipitation and Filtration: Upon completion, pour the reaction mixture into water. This will cause a brown solid to precipitate.[1][3] Filter the solid using a Buchner funnel and wash it thoroughly with water.[3]

-

Purification: Wash the dried brown solid with 164 ml of acetonitrile to remove impurities.[3]

-

Final Product: Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine. The expected yield is approximately 80% (42 g).[3]

Analytical Characterization for Quality Control

Ensuring the identity, purity, and stability of 2-Amino-5-bromo-4-methylpyridine is a critical step in its use as a pharmaceutical intermediate.[8][10] A multi-faceted analytical approach is required, combining chromatographic and spectroscopic techniques.

Workflow for Analytical Characterization

Caption: A general workflow for the analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the gold standard for determining the purity of substituted pyridines due to its high resolution and sensitivity.[10]

Representative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]

-

Mobile Phase: A gradient of acetonitrile and water with an acid modifier like phosphoric acid.[8][10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30 °C.[10]

-

Detection Wavelength: 254 nm.[10]

-

Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[8]

Applications in Drug Development

2-Amino-5-bromo-4-methylpyridine is a key building block in the synthesis of complex molecules for the pharmaceutical industry.[4][7] Its utility stems from the two reactive sites: the nucleophilic amino group and the carbon-bromine bond, which is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira.[1][2][3]

Reactivity in Cross-Coupling Reactions

The reactivity of the C-Br bond is a critical factor in its synthetic utility. In 2-Amino-5-bromo-4-methylpyridine, the bromine atom is para to the strongly electron-donating amino group.[2] This electronic arrangement increases the electron density at the C-5 position, making the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst, a key step in many cross-coupling reactions.[2] This enhanced reactivity, combined with a relatively unencumbered steric environment, makes it a preferred substrate in many synthetic routes.[2]

Generalized Catalytic Cycle for Cross-Coupling

Caption: Generalized catalytic cycle for cross-coupling reactions.

Conclusion

2-Amino-5-bromo-4-methylpyridine is a cornerstone intermediate for the synthesis of advanced pharmaceutical compounds. Its well-defined physicochemical properties, coupled with a robust and high-yielding synthetic protocol, make it a reliable building block for drug discovery and development. The analytical methodologies outlined in this guide provide a framework for ensuring the high purity and structural integrity required for pharmaceutical applications. The strategic positioning of its functional groups allows for predictable and efficient participation in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, solidifying its role as a critical tool for the modern medicinal chemist.

References

- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )

- How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ - Guidechem. (URL: )

- Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine - Benchchem. (URL: )

- Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )

- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )

- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.

- Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applic

- 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 - ChemicalBook. (URL: )

- 1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )

-

2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem. (URL: [Link])

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. innospk.com [innospk.com]

- 5. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A-Technical-Guide-to-the-Reaction-of-2-3-5-6-Tetrachlorophenyl-Isothiocyanate-with-Primary-Amines

Introduction: The Strategic Utility of a Highly Activated Electrophile

In the landscape of synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of reagents is paramount. 2,3,5,6-Tetrachlorophenyl isothiocyanate (TCP-ITC) emerges as a specialized and potent electrophilic building block.[1] Its utility is anchored in the highly reactive isothiocyanate (-N=C=S) functional group, which serves as a linchpin for constructing complex molecular architectures.[1] The distinguishing feature of TCP-ITC is the polychlorinated aromatic ring. This substitution pattern is not merely incidental; the four chlorine atoms exert a profound electronic influence, significantly enhancing the reactivity of the isothiocyanate moiety. This guide provides an in-depth examination of the core reaction mechanism of TCP-ITC with primary amines, offering insights into the causality of its reactivity and providing a framework for its practical application.

Core Reaction Mechanism: A Stepwise Analysis

The reaction between an isothiocyanate and a primary amine is a classic and robust method for the synthesis of N,N'-disubstituted thioureas.[2] This transformation is valued for its efficiency and typically high yields.[2] The reaction proceeds via a nucleophilic addition mechanism, a pathway that is significantly influenced by the electronic nature of the isothiocyanate's substituent.[3]

Pillar 1: Electrophilic Activation by the Tetrachlorophenyl Group

The isothiocyanate functional group (-N=C=S) is inherently electrophilic at the central carbon atom due to the electronegativity of the flanking nitrogen and sulfur atoms. In the case of TCP-ITC, this electrophilicity is dramatically amplified. The 2,3,5,6-tetrachlorophenyl ring acts as a powerful electron-withdrawing group. The four chlorine atoms, through their inductive effects, pull electron density away from the aromatic ring and, consequently, from the isothiocyanate carbon. This heightened electron deficiency renders the TCP-ITC carbon exceptionally susceptible to nucleophilic attack. This principle of acyl group activation is also seen in compounds like acetyl isothiocyanate, where the acyl group enhances the electrophilicity of the isothiocyanate carbon.[3]

Pillar 2: The Nucleophilic Attack

The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine (R'-NH₂) acting as the nucleophile.[3] This lone pair attacks the electron-deficient carbon of the isothiocyanate group in TCP-ITC. This step is the rate-determining step of the reaction and results in the formation of a transient, zwitterionic tetrahedral intermediate.[3] The choice of solvent can be critical; aprotic solvents are generally preferred to prevent unwanted side reactions with the highly reactive isothiocyanate.

Pillar 3: Intermediate and Product Formation

Following the initial nucleophilic addition, the zwitterionic intermediate rapidly rearranges. A proton is transferred from the newly bonded, positively charged amine nitrogen to the negatively charged nitrogen of the original isothiocyanate group. This intramolecular proton transfer is a fast and energetically favorable process, leading to the formation of the stable N-(2,3,5,6-tetrachlorophenyl)-N'-(alkyl/aryl)thiourea product. The overall reaction is typically irreversible and proceeds to completion under mild conditions.

The general mechanism can be visualized as follows:

Caption: Reaction mechanism of a primary amine with TCP-ITC.

Experimental Protocol: A Self-Validating System

The following protocol outlines a generalized, reliable procedure for the synthesis of N-(2,3,5,6-tetrachlorophenyl)-N'-(alkyl/aryl)thioureas. The inclusion of in-process controls and post-reaction characterization ensures the trustworthiness and reproducibility of the results.

Materials and Reagents

-

2,3,5,6-Tetrachlorophenyl isothiocyanate (TCP-ITC)

-

Primary amine (Alkyl or Aryl)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

Rotary evaporator

-

Recrystallization solvent (e.g., Ethanol, Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2,3,5,6-tetrachlorophenyl isothiocyanate (1.0 eq). Dissolve the TCP-ITC in a minimal amount of anhydrous aprotic solvent.

-

Amine Addition: In a separate vial, dissolve the primary amine (1.0 - 1.1 eq) in the same anhydrous solvent. Add the amine solution dropwise to the stirring solution of TCP-ITC at room temperature. Causality Note: Slow addition helps to control any potential exotherm and ensures homogenous mixing.

-

Reaction Monitoring: The reaction is typically rapid. Monitor the progress by TLC, observing the consumption of the starting materials and the appearance of the thiourea product spot. Self-Validation: TLC provides a real-time assessment of the reaction's completion, preventing premature work-up or unnecessary extensions of reaction time.

-

Work-up and Isolation: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid is often of high purity.

-

Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent system to remove any unreacted starting material or minor byproducts. Filter the purified crystals and dry them under vacuum.

-

Product Characterization: Confirm the identity and purity of the final thiourea derivative using standard analytical techniques.

The experimental workflow can be summarized in the following diagram:

Caption: A typical experimental workflow for thiourea synthesis.

Quantitative Data and Characterization

The success of the synthesis is ultimately validated by quantitative and qualitative data. The yield of the reaction is expected to be high, often exceeding 90%, due to the enhanced reactivity of TCP-ITC.

Table 1: Analytical Characterization Data for a Representative N,N'-Disubstituted Thiourea

| Analytical Technique | Expected Observation |

| Fourier-Transform Infrared (FT-IR) | Appearance of N-H stretching bands (approx. 3100-3400 cm⁻¹), a characteristic C=S stretching vibration (approx. 700-850 cm⁻¹ and 1300-1400 cm⁻¹), and C-N stretching bands.[4] |

| ¹H NMR Spectroscopy | Presence of broad signals corresponding to the N-H protons. Signals for the tetrachlorophenyl proton and the protons of the R' group from the primary amine will be observed. |

| ¹³C NMR Spectroscopy | A characteristic signal for the thiocarbonyl carbon (C=S) typically appears in the range of 178-184 ppm.[4] Signals for the carbons of both aromatic and aliphatic moieties will be present. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the N,N'-disubstituted thiourea product should be observed, confirming the molecular weight. |

Conclusion: A Versatile and Reliable Reaction

The reaction of 2,3,5,6-tetrachlorophenyl isothiocyanate with primary amines is a powerful and highly efficient method for the synthesis of N,N'-disubstituted thioureas. The mechanism is a classic nucleophilic addition, significantly enhanced by the strong electron-withdrawing nature of the tetrachlorophenyl group. This heightened reactivity allows for mild reaction conditions, rapid conversions, and high yields. The straightforward and self-validating experimental protocol, coupled with robust analytical characterization, makes this reaction a trustworthy and valuable tool for researchers and scientists in drug development and other areas of chemical synthesis. The resulting thiourea derivatives serve as versatile intermediates for the creation of diverse and complex molecular scaffolds.[3]

References

- A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. (n.d.). Benchchem.

- Reaction mechanism of acetyl isothiocyanate with primary amines. (n.d.). Benchchem.

-

Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Theoretical Reactivity of 2,3,5,6-Tetrachlorophenyl Isothiocyanate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 2,3,5,6-tetrachlorophenyl isothiocyanate. While specific experimental studies on this particular molecule are limited, this document synthesizes established principles of isothiocyanate chemistry, the profound electronic influence of the tetrachlorinated phenyl ring, and modern computational methodologies to present a predictive framework for its behavior. This guide is intended to serve as a foundational resource for researchers in drug discovery and organic synthesis, enabling informed decisions in the design of novel therapeutics and synthetic pathways. We will explore the molecule's electrophilic nature, predict its reactions with common nucleophiles, and delve into its potential for participating in cycloaddition reactions, all supported by a proposed computational workflow for in-silico validation.

Introduction: The Isothiocyanate Moiety in a Highly Electron-Deficient System

Isothiocyanates (R-N=C=S) are a class of highly versatile chemical intermediates renowned for their utility in organic synthesis and their prevalence in biologically active compounds.[1] The heterocumulene structure of the isothiocyanate group imparts a unique electrophilicity to the central carbon atom, making it a prime target for nucleophilic attack.[2] This reactivity is the cornerstone of their application in the synthesis of a wide array of derivatives, most notably thioureas, which are formed through reaction with primary or secondary amines.[3]

The subject of this guide, 2,3,5,6-tetrachlorophenyl isothiocyanate, presents a particularly interesting case for theoretical study. The phenyl ring is heavily substituted with four chlorine atoms, which are strongly electron-withdrawing through inductive effects.[4][5] This is anticipated to significantly modulate the reactivity of the isothiocyanate functionality, enhancing its electrophilic character and influencing the kinetics and thermodynamics of its reactions. Understanding these electronic perturbations is critical for predicting the molecule's behavior and harnessing its synthetic potential.

Theoretical Framework: Unpacking the Reactivity of 2,3,5,6-Tetrachlorophenyl Isothiocyanate

The reactivity of 2,3,5,6-tetrachlorophenyl isothiocyanate is governed by the interplay of the inherent properties of the isothiocyanate group and the substantial electronic influence of the tetrachlorophenyl substituent.

The Electrophilic Nature of the Isothiocyanate Carbon

The central carbon atom of the isothiocyanate group is sp-hybridized and is flanked by two electronegative atoms, nitrogen and sulfur. This arrangement leads to a significant polarization of the N=C and C=S double bonds, rendering the carbon atom highly electrophilic. Nucleophilic attack on this carbon is the predominant reaction pathway for isothiocyanates.[2]

Inductive Effect of the Tetrachlorophenyl Group

The four chlorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect (-I effect).[4][5] This effect is transmitted through the sigma bonds of the aromatic ring, pulling electron density away from the isothiocyanate group. The consequence is a further increase in the partial positive charge on the central carbon atom of the isothiocyanate, making 2,3,5,6-tetrachlorophenyl isothiocyanate a more potent electrophile compared to unsubstituted phenyl isothiocyanate. This enhanced electrophilicity is expected to accelerate the rates of reactions with nucleophiles.

Frontier Molecular Orbital (FMO) Theory and Cycloaddition Reactions

Cycloaddition reactions, such as the [3+2] cycloaddition with 1,3-dipoles, are a key feature of isothiocyanate chemistry.[6] The feasibility and regioselectivity of these reactions can be predicted using Frontier Molecular Orbital (FMO) theory.[7][8] This theory posits that the dominant interactions governing the reaction are between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For 2,3,5,6-tetrachlorophenyl isothiocyanate, the electron-withdrawing nature of the substituent will lower the energy of both the HOMO and the LUMO. The lowering of the LUMO energy is particularly significant, as it will facilitate reactions with nucleophilic species (HOMO-controlled reactions). In the context of cycloadditions, the relative energies of the HOMO and LUMO of the isothiocyanate and the reacting partner will determine the reaction pathway.[9]

Predicted Reactivity and Mechanistic Pathways

Based on the theoretical framework outlined above, we can predict the reactivity of 2,3,5,6-tetrachlorophenyl isothiocyanate in several key classes of reactions.

Reaction with Nucleophiles: Synthesis of Thiourea Derivatives

The reaction of isothiocyanates with primary and secondary amines to form N,N'-disubstituted thioureas is a robust and widely used transformation.[10] For 2,3,5,6-tetrachlorophenyl isothiocyanate, this reaction is expected to proceed readily due to the enhanced electrophilicity of the isothiocyanate carbon.

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, followed by a proton transfer to the nitrogen atom to yield the stable thiourea derivative.

Caption: Predicted reaction mechanism for the formation of a thiourea derivative.

Cycloaddition Reactions

Aryl isothiocyanates are known to participate in cycloaddition reactions with various 1,3-dipoles.[6] Theoretical calculations have shown that the ambident nature of the isothiocyanate allows for cycloaddition to occur at either the C=N or C=S bond.[11] The regioselectivity of these reactions is often influenced by the electronic nature of the substituents on the aryl ring. For 2,3,5,6-tetrachlorophenyl isothiocyanate, the electron-deficient nature of the aromatic ring is likely to favor specific pathways. A hypothetical [3+2] cycloaddition with a generic 1,3-dipole is depicted below.

Caption: A generalized [3+2] cycloaddition pathway.

A Proposed Computational Workflow for Reactivity Analysis

To quantitatively assess the reactivity of 2,3,5,6-tetrachlorophenyl isothiocyanate, a computational study using Density Functional Theory (DFT) is proposed. DFT has proven to be a powerful tool for elucidating reaction mechanisms and predicting reactivity in organic chemistry.[12][13][14]

Step-by-Step Computational Protocol

-

Software Selection: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Model System Definition: Define the reactants (2,3,5,6-tetrachlorophenyl isothiocyanate and the chosen nucleophile or dipole), transition states, and products.

-

Level of Theory:

-

Functional: The B3LYP hybrid functional is a robust choice for a wide range of organic reactions.

-

Basis Set: A Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311+G(d,p) should be employed for accurate geometric and energetic descriptions.

-

-

Geometry Optimization: Perform geometry optimizations for all stationary points (reactants, intermediates, transition states, and products) to find their minimum energy structures.

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to:

-

Confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states).

-

Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.

-

-

Transition State Search: Employ a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) to locate the transition state structures connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the desired reactants and products.

-

Solvation Effects: To model reactions in solution, incorporate a continuum solvation model such as the Polarizable Continuum Model (PCM).

Caption: Proposed DFT workflow for studying reaction mechanisms.

Hypothetical Data Presentation

The results of such a computational study would yield valuable quantitative data. For instance, the calculated activation energies and reaction free energies for the reaction with a series of amines could be summarized as follows:

| Nucleophile (Amine) | Calculated Activation Energy (ΔG‡, kcal/mol) | Calculated Reaction Free Energy (ΔGrxn, kcal/mol) |

| Ammonia | 15.2 | -25.8 |

| Methylamine | 13.8 | -27.1 |

| Aniline | 16.5 | -23.4 |

| Diethylamine | 12.5 | -28.5 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This technical guide has provided a theoretical framework for understanding and predicting the reactivity of 2,3,5,6-tetrachlorophenyl isothiocyanate. The strong electron-withdrawing nature of the tetrachlorophenyl group is expected to render the isothiocyanate functionality highly electrophilic, facilitating rapid reactions with nucleophiles to form stable adducts such as thioureas. Furthermore, its potential for engaging in cycloaddition reactions opens up avenues for the synthesis of diverse heterocyclic scaffolds.

The proposed computational workflow offers a robust strategy for obtaining quantitative insights into the kinetics and thermodynamics of these reactions. Such in-silico studies can significantly de-risk and accelerate the drug discovery process by prioritizing promising synthetic routes and derivatization strategies before committing to extensive laboratory work. Future experimental studies are warranted to validate these theoretical predictions and to fully exploit the synthetic potential of this intriguing molecule in the development of novel pharmaceuticals and agrochemicals.

References

-

Competitive reactivity of the aryl isothiocyanate dipolarophile at N=C versus C=S with nucleophilic 1,3-dipoles. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

- Al-Jbouri, F. A. H., & Al-Majidi, S. M. H. (2022). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Egyptian Journal of Chemistry, 65(11), 45-54.

- Abdel-Wahab, B. F., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2619.

- Lee, J., et al. (2017). Computational study on vapor phase coupling reaction between diiso(thio)cyanates with diamines, diols, and dithiols. The Journal of Physical Chemistry A, 121(15), 3014-3021.

- Urbanczyk-Lipkowska, Z., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1826-1849.

- Maeda, B., & Murakami, K. (2023).

- Iftikhar, A., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(16), 4983.

- Sharma, R., et al. (2018).

-

Butler, R. N., et al. (1997). a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][3][6]triazoles. Journal of the Chemical Society, Perkin Transactions 1, (2), 305-309.

- Deka, R. C., et al. (2019). Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1848-1863.

-

Subbotina, J. O., et al. (2007). DFT study of cycloaddition reaction of isothiocyanates with diazoazoles to 4‐imino‐4H‐pyrazolo[5,1‐d][3][6][10]thiatriazines. International Journal of Quantum Chemistry, 107(13), 2479-2488.

-

Slideshare. (n.d.). Frontier Molecular Orbital Theory. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 4). 9.6: Stereochemistry of Cycloadditions. Retrieved January 17, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 16.6 Cycloaddition Reactions [Video]. YouTube. [Link]

- de la Cruz, J. F., et al. (2022). Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. ChemRxiv.

-

Brilliant. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved January 17, 2026, from [Link]

-